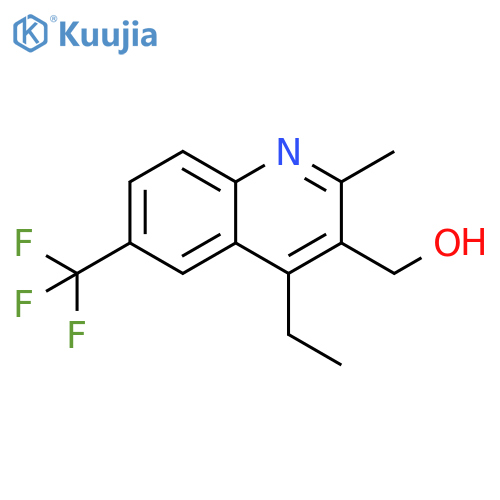Cas no 2060045-94-3 (4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol)
4-エチル-2-メチル-6-(トリフルオロメチル)キノリン-3-イルメタノールは、高度に機能化されたキノリン誘導体であり、分子内にエチル基、メチル基、トリフルオロメチル基、およびヒドロキシメチル基を有する。この化合物は、医薬品中間体や農薬開発における重要な構築ブロックとしての潜在性を有する。特に、トリフルオロメチル基の導入により、脂溶性の向上や代謝安定性の改善が期待される。また、ヒドロキシメチル基はさらなる化学修飾のための反応点を提供する。その特異的な構造特性から、生物活性化合物の設計において有用な骨格として注目されている。

2060045-94-3 structure
商品名:4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol
CAS番号:2060045-94-3
MF:C14H14F3NO
メガワット:269.262274265289
MDL:MFCD30499823
CID:5212616
PubChem ID:125452757
4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol 化学的及び物理的性質
名前と識別子
-
- CID 125452757
- 3-Quinolinemethanol, 4-ethyl-2-methyl-6-(trifluoromethyl)-
- 4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol
-
- MDL: MFCD30499823
- インチ: 1S/C14H14F3NO/c1-3-10-11-6-9(14(15,16)17)4-5-13(11)18-8(2)12(10)7-19/h4-6,19H,3,7H2,1-2H3
- InChIKey: QRQKIWKLWXOEFJ-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(C(F)(F)F)=CC=2)C(CC)=C(CO)C=1C
じっけんとくせい
- 密度みつど: 1.262±0.06 g/cm3(Predicted)
- ふってん: 359.5±37.0 °C(Predicted)
- 酸性度係数(pKa): 13.60±0.10(Predicted)
4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-338456-0.25g |
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol |
2060045-94-3 | 0.25g |
$683.0 | 2023-09-03 | ||
| Enamine | EN300-338456-5.0g |
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol |
2060045-94-3 | 5.0g |
$2152.0 | 2023-02-23 | ||
| Enamine | EN300-338456-5g |
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol |
2060045-94-3 | 5g |
$2152.0 | 2023-09-03 | ||
| Enamine | EN300-338456-0.5g |
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol |
2060045-94-3 | 0.5g |
$713.0 | 2023-09-03 | ||
| Enamine | EN300-338456-0.05g |
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol |
2060045-94-3 | 0.05g |
$624.0 | 2023-09-03 | ||
| Enamine | EN300-338456-1g |
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol |
2060045-94-3 | 1g |
$743.0 | 2023-09-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068030-1g |
[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol |
2060045-94-3 | 95% | 1g |
¥3717.0 | 2023-03-11 | |
| Enamine | EN300-338456-1.0g |
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol |
2060045-94-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-338456-2.5g |
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol |
2060045-94-3 | 2.5g |
$1454.0 | 2023-09-03 | ||
| Enamine | EN300-338456-10.0g |
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol |
2060045-94-3 | 10.0g |
$3191.0 | 2023-02-23 |
4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol 関連文献
-
1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
2060045-94-3 (4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol) 関連製品
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
